Isochorismic acid
Description
Overview of Isochorismic Acid as a Central Metabolic Intermediate
This compound, also known as isochorismate, is a pivotal metabolic intermediate in a wide range of organisms. nih.gov Intermediates in metabolism are the molecules that are the precursors or metabolites of biologically significant molecules. nih.gov this compound is synthesized from chorismate, which is the end-product of the seven-step shikimate pathway. nih.govwikipedia.org This conversion is a crucial branching point in the metabolism of aromatic compounds. wikipedia.orgnih.gov
The position of this compound is central as it serves as the precursor for a variety of primary and secondary metabolites. ebi.ac.ukresearchgate.net Primary metabolites are essential for the growth and reproduction of an organism, while secondary metabolites are not directly involved in these processes but often have important ecological functions. frontiersin.org The synthesis of this compound from chorismate is catalyzed by the enzyme isochorismate synthase (ICS). ebi.ac.ukresearchgate.net This reaction channels carbon flow from central metabolism into several specialized biosynthetic pathways. wikipedia.orgebi.ac.uk The products derived from this compound are diverse and play critical roles in processes ranging from iron acquisition to plant defense. researchgate.netnih.gov
Significance in the Shikimate Pathway Branching
The shikimate pathway is a metabolic route used by bacteria, archaea, fungi, and plants to synthesize aromatic amino acids (phenylalanine, tyrosine, and tryptophan). nih.govebi.ac.uk The pathway concludes with the synthesis of chorismate, a compound that stands at a major metabolic crossroads. nih.govresearchgate.net The conversion of chorismate to isochorismate, catalyzed by the enzyme isochorismate synthase, represents a key branch point diverting metabolites away from aromatic amino acid biosynthesis and into other specialized pathways. wikipedia.orgebi.ac.uk
This enzymatic reaction involves the isomerization of chorismate, where the hydroxyl group is transferred to a different carbon on the ring structure. uniprot.org This structural rearrangement creates this compound, which then becomes the substrate for several other enzymes leading to a variety of important compounds. wikipedia.org
Key downstream pathways originating from this compound include:
Salicylic (B10762653) Acid (SA) Biosynthesis: In many plants and some bacteria, this compound is a direct precursor to salicylic acid, a critical hormone involved in mediating defense responses against pathogens. researchgate.netnih.gov
Siderophore Biosynthesis: In numerous bacteria, this compound is converted into 2,3-dihydroxybenzoic acid, a key component of siderophores like enterobactin (B1671361). researchgate.netnih.gov Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge iron from the environment. nih.gov
Menaquinone and Phylloquinone Biosynthesis: this compound is a precursor for the biosynthesis of menaquinone (Vitamin K2) in bacteria and phylloquinone (Vitamin K1) in plants. researchgate.netnih.gov These molecules are vital components of electron transport chains in cellular respiration and photosynthesis, respectively. nih.gov
The regulation of isochorismate synthase activity is crucial for controlling the metabolic flux between primary aromatic amino acid synthesis and the production of these specialized isochorismate-derived compounds. nih.gov
| Product | Biological Role | Organisms |
|---|---|---|
| Salicylic Acid | Plant defense hormone | Plants, some Bacteria |
| Siderophores (e.g., Enterobactin) | Iron acquisition | Bacteria |
| Menaquinone (Vitamin K2) | Electron carrier in respiration | Bacteria |
| Phylloquinone (Vitamin K1) | Electron carrier in photosynthesis | Plants |
Distribution Across Biological Kingdoms: Bacteria, Plants, Fungi, and Archaea
The shikimate pathway, which produces the precursor chorismate, is found across a vast array of life, including bacteria, archaea, fungi, and plants. nih.govebi.ac.uk Consequently, the potential for isochorismate-based metabolism is widespread.
Bacteria: Bacteria exhibit well-characterized pathways utilizing this compound. For instance, Escherichia coli possesses two distinct isochorismate synthase enzymes, MenF and EntC. researchgate.netnih.gov MenF channels isochorismate primarily towards menaquinone synthesis, while EntC directs it into the production of the siderophore enterobactin. nih.gov Other bacteria, like Pseudomonas aeruginosa, use this compound to synthesize salicylic acid.
Plants: Plants utilize this compound as a key intermediate for synthesizing both primary and secondary metabolites. researchgate.net The production of the defense hormone salicylic acid from isochorismate is a critical component of the plant immune system, a process extensively studied in the model plant Arabidopsis thaliana. This plant has two functional isochorismate synthase genes, ICS1 and ICS2, which are involved in producing salicylic acid and phylloquinone.
Fungi: The shikimate pathway is present in fungi, leading to the production of chorismate. nih.gov The formation of isochorismate from chorismate also occurs in this kingdom, providing precursors for various metabolites. wikipedia.org
Archaea: Archaea possess the shikimate pathway to produce chorismate, although some initial steps of this pathway can be different from those in bacteria and eukaryotes. nih.govebi.ac.uk While the pathway to chorismate is established, the subsequent branching to form this compound is not as well-documented in archaea compared to other kingdoms. nih.gov
| Enzyme/Gene | Organism | Primary Pathway |
|---|---|---|
| EntC | Escherichia coli | Siderophore (Enterobactin) biosynthesis |
| MenF | Escherichia coli | Menaquinone (Vitamin K2) biosynthesis |
| ICS1 | Arabidopsis thaliana | Salicylic acid and Phylloquinone biosynthesis |
| ICS2 | Arabidopsis thaliana | Salicylic acid and Phylloquinone biosynthesis |
Structure
2D Structure
3D Structure
Properties
CAS No. |
22642-82-6 |
|---|---|
Molecular Formula |
C10H10O6 |
Molecular Weight |
226.18 g/mol |
IUPAC Name |
(5S,6S)-5-(1-carboxyethenoxy)-6-hydroxycyclohexa-1,3-diene-1-carboxylic acid |
InChI |
InChI=1S/C10H10O6/c1-5(9(12)13)16-7-4-2-3-6(8(7)11)10(14)15/h2-4,7-8,11H,1H2,(H,12,13)(H,14,15)/t7-,8-/m0/s1 |
InChI Key |
NTGWPRCCOQCMGE-YUMQZZPRSA-N |
SMILES |
C=C(C(=O)O)OC1C=CC=C(C1O)C(=O)O |
Isomeric SMILES |
C=C(C(=O)O)O[C@H]1C=CC=C([C@@H]1O)C(=O)O |
Canonical SMILES |
C=C(C(=O)O)OC1C=CC=C(C1O)C(=O)O |
Synonyms |
5-((1-carboxyethenyl)oxy)-6-hydroxy-1,3-cyclohexadiene-1-carboxylic acid iso-chorismic acid isochorismate isochorismic acid |
Origin of Product |
United States |
Biosynthesis of Isochorismic Acid
Precursor: Chorismic Acid
Chorismic acid is a pivotal branch-point intermediate in the shikimate pathway, a metabolic route essential for the synthesis of aromatic compounds in bacteria, archaea, fungi, and plants. cdnsciencepub.comevitachem.comnih.gov Derived from the shikimate pathway, chorismic acid serves as the direct precursor for a diverse array of metabolites, including aromatic amino acids (phenylalanine, tyrosine, tryptophan), folate cofactors, and vitamins K1 and K2. evitachem.comnih.gov Its chemical structure, characterized by a cyclohexene (B86901) ring with a carboxyl group and a vinyl ether moiety, allows it to undergo various enzymatic transformations. cdnsciencepub.com The conversion of chorismic acid to isochorismic acid represents one of the major metabolic fates of this versatile precursor. wikipedia.org
Enzymatic Transformation by Isochorismate Synthase (ICS; EC 5.4.4.2)
Isochorismate synthase (ICS), classified under EC 5.4.4.2, is the enzyme responsible for catalyzing the conversion of chorismic acid into this compound. pnas.orgwikipedia.orgnih.gov This enzyme belongs to the isomerase family and specifically functions as an intramolecular transferase. wikipedia.org In microorganisms, ICS is involved in the biosynthesis of menaquinones (vitamin K2) and siderophores, while in plants, it is critical for the production of phylloquinone (vitamin K1) and salicylic (B10762653) acid (SA). nih.govpnas.orgoup.comebi.ac.uk
The core catalytic activity of isochorismate synthase is the isomerization of chorismic acid to this compound. cdnsciencepub.comwikipedia.org This transformation involves a rearrangement of the double bonds and the migration of a hydroxyl group within the chorismate molecule, often described as an enzymatic Claisen rearrangement. cdnsciencepub.com While the precise catalytic steps are complex, research suggests a mechanism involving general acid-base catalysis, potentially utilizing lysine (B10760008) and glutamate (B1630785) residues within the active site to facilitate proton transfer and nucleophilic attack by a water molecule. rsc.orgku.edu This process leads to the formation of this compound, which differs from chorismic acid in the positioning of its hydroxyl group and conjugated double bonds. cdnsciencepub.com
Isochorismate synthases are universally dependent on divalent metal ions, most notably magnesium ions (Mg²⁺), for their catalytic activity. wikipedia.orgebi.ac.uknih.govuniprot.orguniprot.orgnih.govuniprot.orgresearchgate.net Magnesium ions are crucial for substrate binding and the catalytic mechanism, likely stabilizing transition states and facilitating the nucleophilic attack required for isomerization. rsc.orgresearchgate.netacs.org Studies have indicated that while low concentrations of Mg²⁺ enhance enzyme activity, high concentrations can lead to inhibition, particularly in lyase-deficient isochorismate synthases, suggesting a complex regulatory role for this cofactor. rsc.orgacs.org
The kinetic properties of isochorismate synthases vary among different isoforms and species, influencing their efficiency and substrate affinity. These enzymes generally follow Michaelis-Menten kinetics.
| Enzyme/Organism | Km (Chorismate) (µM) | kcat (min⁻¹) | kcat/Km (µM⁻¹ min⁻¹) | Km (Mg²⁺) (mM) |
| AtICS1 (Arabidopsis thaliana) | 34.3 | 38.1 | 1.11 | 0.942 |
| AtICS2 (Arabidopsis thaliana) | 28.8 | 17.0 | 0.59 | 0.55 |
| EntC (Escherichia coli) | 14.0 | 173.0 | 12.36 | N/A |
| PchA (Pseudomonas aeruginosa) | 10.0 | 173.0 | 12.36 | N/A |
In Arabidopsis thaliana, AtICS1 exhibits a higher catalytic efficiency (kcat/Km) than AtICS2, suggesting it is the more dominant isoform for isochorismate production. nih.govportlandpress.com For Escherichia coli's EntC, kinetic parameters indicate a high affinity for chorismate and a significant turnover rate. nih.gov
Genetic Determinants of Isochorismate Synthase Expression
The genes encoding isochorismate synthases are differentially regulated, reflecting their distinct roles in various metabolic pathways.
| Gene | Organism | Primary Pathway Association | Regulation Notes |
| entC | Escherichia coli | Siderophore biosynthesis (Enterobactin) | Induced by iron deficiency |
| menF | Escherichia coli | Menaquinone (Vitamin K2) biosynthesis | Induced under anaerobic conditions |
| AtICS1 | Arabidopsis thaliana | Salicylic Acid (SA) biosynthesis, Phylloquinone (Vitamin K1) | Biotic stress-inducible (SA), constitutive (Phylloquinone) |
| AtICS2 | Arabidopsis thaliana | Salicylic Acid (SA) biosynthesis, Phylloquinone (Vitamin K1) | Constitutive, primarily in vasculature |
In E. coli, the entC gene is primarily involved in the biosynthesis of enterobactin (B1671361), a siderophore essential for iron uptake, and its expression is upregulated under iron-limiting conditions. pnas.orgnih.govuniprot.orgresearchgate.net The menF gene, conversely, is linked to menaquinone (vitamin K2) synthesis, a component of the respiratory chain, and is typically induced during anaerobic growth. pnas.orgnih.govuniprot.orgresearchgate.net While entC and menF are distinct, a small portion of isochorismate produced by menF can be channeled into the enterobactin pathway. researchgate.net
In Arabidopsis thaliana, two genes, AtICS1 and AtICS2, encode isochorismate synthases. pnas.orgoup.comoup.com AtICS1 is crucial for the pathogen-induced synthesis of salicylic acid (SA), a key plant defense hormone, and its expression is stimulated by pathogen attack and exogenous SA. pnas.orgnih.gov AtICS2 appears to be expressed constitutively, with a notable presence in the plant's vascular tissues. nih.govnih.gov Both AtICS1 and AtICS2 contribute to phylloquinone (vitamin K1) biosynthesis, with AtICS1 being the primary contributor to SA production. oup.comtandfonline.com
Compound List:
Chorismic Acid
this compound
Salicylic Acid (SA)
Phylloquinone (Vitamin K1)
Menaquinone (Vitamin K2)
Enterobactin
2,3-Dihydroxybenzoic Acid (2,3-DHBA)
Transcriptional and Environmental Regulation
The production of this compound is subject to intricate regulatory mechanisms, influenced by both genetic factors and environmental cues. These regulations ensure that the compound is synthesized when and where it is needed, optimizing metabolic flux towards specific end products.
Regulation by Anaerobic Conditions
In Escherichia coli, the metabolic fate of this compound is largely dictated by the cellular oxygen status. Specifically, the isochorismate synthase enzyme encoded by the menF gene shows significantly increased activity under anaerobic conditions researchgate.netnih.govnih.govresearchgate.netcapes.gov.br. The MenF enzyme is primarily associated with the menaquinone biosynthesis pathway, which is activated to facilitate anaerobic respiration researchgate.netnih.gov. Concurrently, the entC gene, which encodes another isochorismate synthase, also exhibits increased expression and this compound formation under anaerobic conditions, particularly when coupled with iron deficiency, channeling the product towards menaquinone synthesis nih.govresearchgate.netcapes.gov.br.
Regulation by Iron Deficiency
Iron availability is a critical environmental factor that profoundly influences the regulation of this compound biosynthesis in bacteria. In E. coli, the entC gene, responsible for producing isochorismate destined for enterobactin synthesis, is greatly stimulated during growth in iron-deficient media researchgate.netnih.govnih.govresearchgate.net. Enterobactin is a high-affinity siderophore that bacteria produce to scavenge scarce iron from the environment researchgate.netresearchgate.net. The expression of entC is tightly regulated by iron concentration, increasing when iron is limited to bolster enterobactin production nih.govresearchgate.net.
Transcriptional Regulation
Transcriptional control plays a fundamental role in modulating the expression of genes encoding isochorismate synthases. In Arabidopsis thaliana, the expression of ICS1, the gene encoding isochorismate synthase 1, is activated by transcription factors such as SARD1 and CBP60g, particularly in response to pathogen attacks researchgate.net. Furthermore, TCP family transcription factors, specifically TCP8 and TCP9, have been identified as critical regulators involved in the coordinated expression of ICS1 nih.gov.
In E. coli, the regulation of the entC gene is influenced by both iron concentration and oxygen availability, demonstrating a complex transcriptional control network nih.govresearchgate.net. While menF is primarily upregulated under anaerobic conditions, entC shows increased activity and expression under iron-deficient conditions, and its expression is also affected by anaerobiosis researchgate.netnih.govresearchgate.netcapes.gov.br.
Summary of Regulatory Responses in E. coli
The differential regulation of the two isochorismate synthases in E. coli highlights the adaptability of microbial metabolism to environmental changes.
| Condition | Isochorismate Synthase | Regulation/Activity Change | Primary Pathway Targeted |
| Anaerobic | MenF | Significantly increased activity | Menaquinone |
| Anaerobic | EntC | Increased expression and this compound formation | Menaquinone |
| Iron Deficient | EntC | Greatly stimulated activity | Enterobactin |
| Iron Deficient | MenF | (Not explicitly detailed in provided search snippets) | Menaquinone |
Other Environmental Influences
While specific details on the regulation of this compound by factors other than oxygen and iron are limited in the provided results, broader research indicates that various environmental stresses can influence secondary metabolite production in plants d-nb.infojuniperpublishers.com. For instance, ozone exposure in Arabidopsis leads to increased salicylic acid accumulation and enhanced isochorismate synthase activity, suggesting that environmental stressors can trigger the isochorismate pathway nih.gov.
Compound List:
this compound
Chorismic acid
Salicylic acid (SA)
Enterobactin
Menaquinone (Vitamin K2)
Enzymology of Isochorismate Transforming Enzymes
Catalytic Mechanisms of Isochorismate Synthase
Isochorismate synthase (ICS) catalyzes the isomerization of chorismate to isochorismate. researchgate.net This reaction is a pivotal step in pathways leading to metabolites such as menaquinones, siderophores, and the plant defense hormone salicylic (B10762653) acid. researchgate.net The catalytic process is dependent on the presence of magnesium ions. researchgate.netacs.org
Recent structural studies, particularly on plant-based ICS enzymes like Arabidopsis thaliana AtICS1, have provided significant insights into substrate recognition and catalysis. acs.org The enzyme structure features a potential substrate entrance channel and a gating mechanism that regulates the entry of chorismate into the catalytic site. acs.orgnih.gov This gating is crucial for controlling substrate delivery and catalytic efficiency. nih.gov
Within the active site, the binding of a magnesium ion (Mg²⁺) is critical; it coordinates the action of two essential glutamate (B1630785) residues. nih.gov This coordination facilitates the closing of the gate, which in turn optimizes the enzyme's catalytic activity. nih.gov The active site's architecture is highly organized, and even minor changes to its amino acid configuration can abolish isochorismate synthase activity. researchgate.net Docking studies suggest that chorismate first binds transiently within the entrance channel through hydrophobic interactions, which enhances the efficiency of its delivery to the active catalytic site. nih.gov
Structural comparisons reveal that ICS enzymes are part of the menaquinone, siderophore, and tryptophan (MST) superfamily and share a conserved structural framework and catalytic mechanisms with other members of this group. acs.org The model for catalysis involves the delivery of the substrate, followed by the Mg²⁺-facilitated closing of the channel-catalytic site gate. nih.gov This conformational change positions the chorismate for isomerization, after which the gate opens to release the isochorismate product. nih.gov This controlled gating mechanism appears to be a conserved feature among ICS enzymes from both bacteria and plants. nih.gov In bacteria, distinct ICS enzymes such as EntC and MenF are responsible for channeling isochorismate into siderophore and menaquinone biosynthesis, respectively. researchgate.netnih.gov
Protein-Protein Interactions and Substrate Channeling
In metabolic pathways, the efficiency of enzymatic reactions can be significantly enhanced through protein-protein interactions that facilitate the direct transfer of intermediates from one enzyme's active site to the next, a phenomenon known as substrate channeling. This process is particularly advantageous for chemically unstable intermediates like isochorismate.
In the enterobactin (B1671361) biosynthesis pathway of Escherichia coli, evidence suggests that partial substrate channeling occurs between the isochorismate synthase (EntC) and the isochorismatase (EntB). nih.gov This interaction is thought to occur via a leaky electrostatic tunnel that forms upon the dynamic formation of an EntC-EntB complex. nih.gov This channeling mechanism is believed to enhance catalytic efficiency and protect the labile isochorismate intermediate from degradation by the aqueous environment. nih.gov The assembly of additional pathway enzymes, such as EntA and EntE, into a multienzyme complex in vivo may further increase the efficiency of this channeling, preventing the diffusion of isochorismate into the bulk medium. nih.gov
Bacteria often possess distinct isochorismate synthase isoenzymes for different metabolic pathways. For instance, E. coli has two isochorismate synthases, MenF and EntC. nih.govebi.ac.uk These enzymes are differentially regulated, with the isochorismate produced by MenF being primarily channeled into the menaquinone (vitamin K2) synthesis pathway, while the isochorismate from EntC is directed towards enterobactin synthesis. ebi.ac.uk This separation ensures that the metabolic flux of isochorismate is appropriately partitioned according to cellular needs.
Structural Biology of Isochorismate-Utilizing Enzymes
The three-dimensional structures of several isochorismate-utilizing enzymes have been elucidated, providing critical insights into their catalytic mechanisms and substrate specificity.
Crystal Structures and Active Site Characterization
Isochorismate Synthase (ICS) : High-resolution crystal structures have been determined for isochorismate synthases from various organisms, including E. coli (MenF) and Arabidopsis thaliana (AtICS1). nih.govrcsb.orgnih.gov The structure of MenF, solved at 2.0 Å resolution in complex with magnesium, reveals a well-defined, closed active site. nih.govresearchgate.net A key feature of the active site is a strategically positioned water molecule, which is thought to be activated by a lysine (B10760008) residue (Lys190) for nucleophilic attack on the chorismate substrate. nih.govresearchgate.net The presence of a magnesium ion is crucial for the enzyme's catalytic activity. nih.govnih.gov
Similarly, the crystal structure of Arabidopsis thaliana ICS1 (AtICS1) has been solved, both in its apo form and in complex with its substrate, chorismate. rcsb.orgnih.govresearchgate.net These structures reveal a potential substrate entrance channel and a gating mechanism that regulates the entry of the substrate into the catalytic site. rcsb.orgnih.gov Key amino acids within the active site are responsible for substrate recognition and catalysis in a magnesium-dependent manner. rcsb.orgresearchgate.net
Isochorismatase : The N-terminal domain of the Vibrio cholerae protein VibB functions as an isochorismatase. researchgate.net Crystal structures of this domain, both alone and in complex with isochorismate, have been determined at very high resolutions (1.35 Å and 1.10 Å, respectively). researchgate.net These structures provide a detailed view of the active site, showing the specific hydrogen bonds between amino acid residues and the isochorismate substrate. The data also identified putative catalytic water molecules positioned for the hydrolysis of the vinyl ether bond of isochorismate. researchgate.net
Table 1: Key Active Site Residues in Isochorismate-Utilizing Enzymes
| Enzyme | Organism | PDB Code | Key Residues/Features | Reference |
|---|---|---|---|---|
| Isochorismate Synthase (MenF) | Escherichia coli | 2D1A | Lys190, Mg²⁺, Catalytic water | nih.gov |
| Isochorismate Synthase (AtICS1) | Arabidopsis thaliana | 8W6V, 8W71 | Substrate gating mechanism, Mg²⁺ | rcsb.orgnii.ac.in |
| Isochorismate Pyruvate (B1213749) Lyase (PchB) | Pseudomonas aeruginosa | 1JEC | Lys42 (in mobile loop) | nih.govwikipedia.org |
| Isochorismatase (VibB-ISC domain) | Vibrio cholerae | 3HWO | Catalytic water molecules | researchgate.net |
Comparative Analysis with Structurally Related Enzymes
Isochorismate-utilizing enzymes often share structural similarities with other enzymes that act on chorismate, reflecting a common evolutionary origin. nih.gov
Plant Isochorismate Synthases : A comparative analysis of four plant ICSs (AtICS1 from Arabidopsis, NtICS from tobacco, NbICS from Nicotiana benthamiana, and OsICS from rice) revealed that while their primary structures are well-conserved, their enzymatic activities can differ significantly. nih.govresearchgate.net AtICS1 exhibits much higher activity than the others. nih.gov Chimeric protein studies and point-mutation analyses identified three amino acid residues in AtICS1 (Thr531, Ser537, and Ile550) as being essential for its high catalytic efficiency, highlighting how minor sequence variations can lead to distinct biochemical properties. nih.govsemanticscholar.org
Isochorismate Pyruvate Lyase vs. Chorismate Mutase : Isochorismate pyruvate lyase (PchB) is a structural homolog of E. coli chorismate mutase, despite having a low sequence identity (around 20%). proteopedia.org This structural similarity extends to the active sites, where most catalytic residues are conserved. proteopedia.org This homology likely explains why PchB exhibits a secondary, weak chorismate mutase activity, converting chorismate to prephenate. nih.govproteopedia.org
Metabolic Fates and Downstream Biosynthetic Pathways Derived from Isochorismic Acid
Biosynthesis of Salicylic (B10762653) Acid (SA)
Salicylic acid (SA) is a significant phytohormone in plants, regulating growth, development, and defense responses against pathogens nsf.govnih.gov. In bacteria, SA is often produced as an intermediate for salicylate-based siderophores nih.gov. The biosynthesis of SA from isochorismic acid follows distinct, yet related, pathways in plants and bacteria.
Isochorismate-Dependent Pathway in Plants (e.g., Arabidopsis thaliana)
In plants, particularly in Arabidopsis thaliana, the isochorismate-dependent pathway is the primary route for pathogen-induced SA biosynthesis oup.combiorxiv.orgresearchgate.net. This pathway begins in the chloroplast, where isochorismate synthase 1 (AtICS1) catalyzes the isomerization of chorismate to isochorismate oup.comnih.govx-mol.net.
Following its synthesis in the chloroplast, isochorismate is transported to the cytosol by the MATE transporter Enhanced Disease Susceptibility 5 (EDS5) researchgate.netnih.govx-mol.net. In the cytosol, the GH3 family enzyme avrPphB Susceptible 3 (PBS3) conjugates L-glutamate to isochorismate, forming the intermediate isochorismate-9-glutamate nsf.govresearchgate.netnih.govx-mol.netnih.govnih.gov. This intermediate then undergoes spontaneous decomposition or is further processed by ENHANCED PSEUDOMONAS SUSCEPTIBILITY 1 (EPS1) in some plants (like Brassicaceae family) to yield salicylic acid and 2-hydroxy-acryloyl-N-glutamate nsf.govx-mol.netnih.govfrontiersin.org. While bacteria utilize an isochorismate pyruvate (B1213749) lyase (IPL) for this conversion, plants lack a direct IPL ortholog exlibrisgroup.com.
Table 1: Key Enzymes and Intermediates in Plant SA Biosynthesis via Isochorismate
| Stage | Cellular Compartment | Enzyme/Protein Involved | Substrate | Product | Key Intermediate | Reference(s) |
| Isochorismate Synthesis | Chloroplast | Isochorismate Synthase 1 (AtICS1) | Chorismate | Isochorismate | - | oup.comnih.gov |
| Transport | Chloroplast to Cytosol | Enhanced Disease Susceptibility 5 (EDS5) | Isochorismate | Isochorismate | - | researchgate.netnih.govx-mol.net |
| Glutamate (B1630785) Conjugation | Cytosol | PBS3 (GH3 enzyme) | Isochorismate, L-glutamate | Isochorismate-9-glutamate | Isochorismate-9-glutamate | nsf.govresearchgate.netnih.govnih.govnih.gov |
| SA Formation | Cytosol | Spontaneous decay / EPS1 (BAHD enzyme) | Isochorismate-9-glutamate | Salicylic Acid + 2-hydroxy-acryloyl-N-glutamate | Salicylic Acid | nsf.govx-mol.netnih.govfrontiersin.org |
Isochorismate-Dependent Pathway in Bacteria (e.g., Pseudomonas aeruginosa, Mycobacterium smegmatis)
In bacteria, the conversion of isochorismate to salicylic acid is typically a more direct process, often involving an enzyme called isochorismate pyruvate lyase (IPL) nih.gov. This pathway is frequently linked to the biosynthesis of siderophores, which are crucial for iron acquisition under iron-limited conditions nih.gov.
Pseudomonas aeruginosa : In P. aeruginosa, isochorismate synthase (PchA) converts chorismate to isochorismate, which is then acted upon by isochorismate pyruvate lyase (PchB) to produce salicylate (B1505791) and pyruvate nih.govmdpi.comresearchgate.net. This salicylate is subsequently incorporated into the siderophore pyochelin nih.govmdpi.com. The pchA gene encodes the rate-limiting enzyme in this pathway nih.gov.
Mycobacterium tuberculosis : While not explicitly detailed with isochorismate as a direct intermediate in the provided snippets, Mycobacterium species are known to produce salicylates, often linked to siderophore biosynthesis like mycobactin (B74219) nih.govmdpi.com. Salicylate production in M. tuberculosis is essential for the biosynthesis of mycobactin T researchgate.net.
General Bacterial Pathway : Many bacteria, including Pseudomonas and Bacillus species, utilize an ICS-like pathway where ICS converts chorismate to isochorismate, followed by IPL converting isochorismate to SA and pyruvate nih.govmdpi.com. Some bacteria, such as Yersinia, Vibrio, Salmonella, and Mycobacterium, possess a single bifunctional enzyme, salicylate synthase (SAS), that directly converts chorismate to SA via an isochorismate intermediate mdpi.com.
Table 2: Key Enzymes and Intermediates in Bacterial SA Biosynthesis via Isochorismate
| Organism/Group | Enzyme 1 (Chorismate to Isochorismate) | Enzyme 2 (Isochorismate to SA) | Product(s) of Isochorismate Conversion | Primary Role of SA | Reference(s) |
| Pseudomonas aeruginosa | Isochorismate Synthase (PchA) | Isochorismate Pyruvate Lyase (PchB) | Salicylate + Pyruvate | Siderophore (Pyochelin) synthesis | nih.govmdpi.comresearchgate.net |
| Escherichia coli | Isochorismate Synthase (EntC) | Isochorismate Lyase (EntB) | 2,3-dihydroxybenzoate (DHB) + Pyruvate | Siderophore (Enterobactin) precursor | nih.govresearchgate.netuniprot.orgsmpdb.canih.gov |
| Yersinia, Vibrio, Salmonella, Mycobacterium | Salicylate Synthase (SAS) | (Bifunctional) | Salicylate (via isochorismate intermediate) | Siderophore synthesis | nih.govmdpi.com |
| General Bacteria | Isochorismate Synthase (ICS) | Isochorismate Pyruvate Lyase (IPL) | Salicylate + Pyruvate | Siderophore synthesis | nih.govmdpi.com |
Note: In E. coli, EntB is described as an isochorismate lyase that produces 2,3-dihydroxybenzoate (DHB), a precursor for enterobactin (B1671361), rather than directly SA nih.gov. However, isochorismate is a common precursor in bacterial pathways leading to SA or SA-like compounds for siderophores.
Role of Intermediate Conjugates (e.g., Isochorismate-9-glutamate)
Intermediate conjugates, such as isochorismate-9-glutamate, play a pivotal role in the plant's isochorismate-dependent SA biosynthesis pathway researchgate.netnih.govnih.gov. PBS3 catalyzes the conjugation of L-glutamate to isochorismate, forming isochorismate-9-glutamate nsf.govresearchgate.netnih.govnih.gov. This conjugate is a crucial intermediate that is subsequently converted to salicylic acid nsf.govresearchgate.netnih.govx-mol.netnih.gov. The formation of this conjugate is a key step that distinguishes the plant pathway from the bacterial one, which typically involves IPL directly acting on isochorismate exlibrisgroup.com.
Biosynthesis of Siderophores
This compound serves as a precursor for the synthesis of various siderophores, which are high-affinity iron-chelating compounds essential for bacterial survival in iron-limited environments nih.gov.
Enterobactin Biosynthesis in Enterobacteriaceae (e.g., Escherichia coli)
In Escherichia coli and other Enterobacteriaceae, isochorismate is a direct precursor in the biosynthesis of the siderophore enterobactin nih.govresearchgate.netuniprot.orgsmpdb.cawikipedia.org. The pathway involves isochorismate synthase (EntC) converting chorismate to isochorismate nih.govuniprot.org. Isochorismate is then further processed by isochorismatase (EntB) to form 2,3-dihydro-2,3-dihydroxybenzoate, which is subsequently converted to 2,3-dihydroxybenzoate (DHB) researchgate.netsmpdb.canih.gov. DHB, along with L-serine, is then assembled into the final enterobactin structure researchgate.netsmpdb.ca.
Table 3: Isochorismate in Enterobactin Biosynthesis in E. coli
| Step | Enzyme Involved | Substrate | Product | Role of Product in Enterobactin Biosynthesis | Reference(s) |
| 1 | EntC (ICS) | Chorismate | Isochorismate | Precursor | nih.govuniprot.org |
| 2 | EntB (Isochorismatase) | Isochorismate | 2,3-dihydro-2,3-dihydroxybenzoate (DHB precursor) | Further processed to DHB | researchgate.netsmpdb.canih.gov |
| 3 | EntA, EntDEF | DHB precursor | 2,3-dihydroxybenzoate (DHB) | Building block for enterobactin | researchgate.netsmpdb.ca |
Pyochelin Biosynthesis in Pseudomonas aeruginosa
Pseudomonas aeruginosa synthesizes the siderophore pyochelin, where salicylate, derived from isochorismate, is a key component nih.govmdpi.com. The pathway begins with isochorismate synthase (PchA) converting chorismate to isochorismate nih.govmdpi.comresearchgate.net. This is followed by isochorismate pyruvate lyase (PchB), which converts isochorismate into salicylate and pyruvate nih.govmdpi.comresearchgate.net. The salicylate is then activated and transferred to a nonribosomal peptide synthetase (NRPS) system for incorporation into pyochelin mdpi.com.
Table 4: Isochorismate in Pyochelin Biosynthesis in P. aeruginosa
| Step | Enzyme Involved | Substrate | Product(s) | Role in Pyochelin Biosynthesis | Reference(s) |
| 1 | PchA (ICS) | Chorismate | Isochorismate | Precursor | nih.govmdpi.comresearchgate.net |
| 2 | PchB (IPL) | Isochorismate | Salicylate + Pyruvate | Incorporated into pyochelin | nih.govmdpi.comresearchgate.net |
Compound Name List
this compound (Isochorismate)
Salicylic acid (SA)
Chorismic acid (Chorismate)
2,3-dihydroxybenzoate (DHB)
Enterobactin
Pyochelin
Isochorismate-9-glutamate
2-hydroxy-acryloyl-N-glutamate
Pyruvate
L-glutamate
L-serine
Formation of 2,3-Dihydroxybenzoic Acid (DHB) as a Precursor
This compound serves as a direct precursor for the synthesis of 2,3-dihydroxybenzoic acid (DHB) nih.govresearchsolutions.com. In bacteria such as Escherichia coli, this conversion is facilitated by a series of enzymes. Initially, this compound is acted upon by isochorismatase (EntB) and 2,3-dihydroxybenzoate dehydrogenase (EntA), which sequentially convert it into 2,3-dihydroxybenzoate (DHBA) portlandpress.com. DHBA is a critical component of bacterial siderophores, such as enterobactin, which are essential for iron sequestration and microbial survival under iron-deficient conditions nih.govportlandpress.com. Research has also demonstrated the conversion of this compound to DHB and pyruvate by isochorismate pyruvate-hydrolyase in Aerobacter aerogenes researchgate.net. Studies in E. coli have shown that by overexpressing specific genes like pobA, DHB can be synthesized from chorismate, highlighting the pathway's importance and potential for metabolic engineering researchgate.netnih.govacs.orgacs.org.
Biosynthesis of Vitamin K Derivatives
This compound is a key intermediate in the biosynthesis of both menaquinone (Vitamin K2) and phylloquinone (Vitamin K1) ebi.ac.uknih.govwikipedia.orgwikipedia.org.
Menaquinone (Vitamin K2) Biosynthesis
In bacteria, the synthesis of menaquinone (Vitamin K2) begins with the conversion of chorismate to isochorismate, catalyzed by isochorismate synthase (MenF) ebi.ac.ukwikipedia.orgoup.comnih.govrsc.orgnih.gov. Isochorismate is then further processed through a series of enzymatic steps to form the naphthoquinone ring structure characteristic of menaquinones nih.govrsc.orgresearchgate.net. Specifically, isochorismate is converted to 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (SEPHCHC) by the enzyme MenD rsc.orgnih.govconicet.gov.ar. This SEPHCHC molecule is a crucial intermediate that undergoes further modifications, including aromatization and prenylation, to yield menaquinone nih.govrsc.orgresearchgate.net. The MenF enzyme, responsible for the initial conversion of chorismate to isochorismate, has been characterized, showing optimal activity at pH 7.5-8.0 and 37°C, requiring Mg2+ as a cofactor wikipedia.orgnih.gov.
Phylloquinone (Vitamin K1) Biosynthesis
Phylloquinone (Vitamin K1) biosynthesis also utilizes isochorismate as an early precursor wikipedia.orgresearchgate.netoup.comresearchgate.nettandfonline.com. In plants, isochorismate synthase (ICS) catalyzes the formation of isochorismate from chorismate portlandpress.comoup.comtandfonline.comnih.gov. This isochorismate is then channeled into a multi-step pathway leading to 1,4-dihydroxy-2-naphthoic acid (NA), which is a direct precursor for phylloquinone researchgate.netresearchgate.net. Studies in Arabidopsis thaliana have demonstrated that mutations in isochorismate synthase genes (e.g., ics1 and ics2) lead to a complete deficiency in phylloquinone, underscoring the essential role of isochorismate in its synthesis oup.comresearchgate.netoup.combiorxiv.org. Similarly, research in rice (Oryza sativa) has shown that Osics mutants are devoid of phylloquinone, and exogenous application of NA can rescue these mutants, confirming the pathway eurekalert.org.
Other Predicted and Characterized Isochorismate-Derived Metabolites
Beyond DHB and Vitamin K, isochorismate is implicated in the biosynthesis of other aromatic compounds.
Potential for m-Carboxyaromatic Amino Acids
Isochorismate is recognized as a potential precursor for various aromatic amino acids, including those with carboxylation on the aromatic ring nih.govnih.govrsc.org. While specific pathways and enzymes for the direct formation of m-carboxyaromatic amino acids from isochorismate are still areas of active research, the inherent reactivity of isochorismate suggests its capacity to serve as a building block for diverse aromatic structures nih.govrsc.orgrsc.org.
Biosynthesis of p-Aminophenylalanine
The biosynthesis of p-aminophenylalanine from isochorismate is another pathway investigated in the context of isochorismate metabolism nih.goviucr.org. While the precise enzymatic steps and prevalence of this pathway across different organisms are subjects of ongoing research, it highlights the versatility of isochorismate as a metabolic intermediate capable of yielding structurally diverse aromatic compounds.
Biological Significance and Physiological Roles
Plant Defense Mechanisms and Systemic Acquired Resistance (SAR)
In plants, isochorismic acid is a critical intermediate in the biosynthesis of salicylic (B10762653) acid (SA), a key phytohormone that mediates defense responses against pathogens and regulates systemic acquired resistance (SAR) nih.govx-mol.net. The pathway begins with the enzyme isochorismate synthase (ICS), which converts chorismate into isochorismate nih.gov. In Arabidopsis thaliana, two genes encode ICS: AtICS1 and AtICS2. AtICS1 is primarily responsible for the pathogen-induced accumulation of SA, contributing approximately 90% to this process, while AtICS2 plays a minor, more constitutive role nsf.govportlandpress.com. Following its synthesis in the chloroplast, isochorismate is transported to the cytosol, where it undergoes further enzymatic modification. The enzyme PBS3 conjugates glutamate (B1630785) to isochorismate, forming isochorismoyl-glutamate, which then spontaneously or enzymatically decomposes to yield SA x-mol.netnih.gov. This pathway is essential for activating defense-related genes and mounting an effective immune response against biotrophic pathogens nih.gov.
Table 1: Contribution of Arabidopsis Isochorismate Synthase Genes to SA Biosynthesis
| Gene | Primary Role in SA Biosynthesis | Relative Contribution (Pathogen-Induced) |
| AtICS1 | Catalyzes chorismate to isochorismate conversion; primary route for pathogen-induced SA. | ~90% |
| AtICS2 | Catalyzes chorismate to isochorismate conversion; contributes minor amounts, detectable when AtICS1 is absent. | Minor |
Note: Data on precise SA levels in mutants are often relative or qualitative, indicating significant reduction in ics1 mutants and a minor role for ics2. nsf.govportlandpress.com
Microbial Iron Homeostasis and Virulence Factors
In bacteria, this compound is a vital precursor for the synthesis of siderophores, which are high-affinity iron-chelating molecules essential for microbial survival in iron-limited environments nih.govplos.org. Notably, ICA serves as a precursor for enterobactin (B1671361) and amonabactin, important siderophores in bacteria like Escherichia coli and Acinetobacter baumannii nih.govplos.orgnih.gov. The conversion of this compound to 2,3-dihydroxybenzoic acid (DHBA) is a key step in the biosynthesis of these siderophores plos.orgresearchgate.net. In E. coli, the enzyme EntC channels this compound towards enterobactin synthesis, while MenF channels it towards menaquinone synthesis researchgate.net. The ability to efficiently acquire iron through siderophores is directly linked to bacterial virulence, as iron is a critical cofactor for many essential metabolic enzymes nih.govnih.gov.
Contribution to Respiratory Chain Components
This compound is a precursor in the biosynthesis of menaquinones, also known as Vitamin K2, in various bacteria evitachem.comecmdb.cawikipedia.orgasm.orgcapes.gov.br. Menaquinones are essential components of the bacterial respiratory chain, acting as electron carriers in oxidative phosphorylation asm.org. The pathway begins with the conversion of chorismate to isochorismate, followed by a series of enzymatic steps, including the addition of succinic semialdehyde derived from 2-ketoglutarate, to form menaquinone precursors asm.orgcapes.gov.brnih.gov. In E. coli, the MenF enzyme is specifically involved in channeling this compound towards menaquinone biosynthesis researchgate.net.
Metabolic Interconnections with Primary Metabolism
As a derivative of chorismate, this compound is intrinsically linked to the shikimate pathway, a fundamental metabolic route in plants and microorganisms responsible for producing aromatic amino acids (phenylalanine, tyrosine, tryptophan) and a wide array of secondary metabolites nih.govresearchgate.netontosight.ai. Chorismate itself is the final product of the shikimate pathway, serving as a central branch point nih.govresearchgate.net. This compound represents a diversion from the primary amino acid synthesis branch, channeling carbon flux towards the production of SA in plants, and siderophores and menaquinones in bacteria ecmdb.cawikipedia.orgnih.gov. The enzymes involved in ICA metabolism, such as isochorismate synthase (ICS), are crucial for directing these metabolic flows nih.govwikipedia.org.
Table 2: Metabolic Fates of this compound in Different Organisms
| Organism Type | Precursor Pathway | This compound as Precursor For | Key Enzymes Involved (Examples) | Biological Role |
| Plants | Shikimate Pathway | Salicylic Acid (SA) | ICS (e.g., AtICS1, AtICS2), PBS3, EPS1 | Plant defense, systemic acquired resistance (SAR) |
| Bacteria | Shikimate Pathway | Siderophores (e.g., Enterobactin) | ICS (e.g., EntC), EntA, EntB | Iron acquisition, microbial virulence |
| Bacteria | Shikimate Pathway | Menaquinones (Vitamin K2) | ICS (e.g., MenF), MenD, MenB | Electron transport in respiratory chain, cellular respiration |
List of Compounds Mentioned:
this compound (ICA)
Chorismate
Salicylic acid (SA)
2,3-dihydroxybenzoic acid (DHBA)
Menaquinones (Vitamin K2)
Enterobactin
Amonabactin
Phylloquinone (Vitamin K1)
Isoprenoid naphthoquinones
2-hydroxy-acryloyl-N-glutamate
Isocohorismoyl-glutamate A
Prephenate
Anthranilate
Phenylalanine (Phe)
Tyrosine
Tryptophan
Cinnamic acid
Benzoic acid
Methyl salicylate (B1505791) (MeSA)
Salicylic acid 2-O-β-D-glucoside (SAG)
N-hydroxy pipecolic acid (NHP)
N-hydroxy pipecolic acid glycoside (NHP-OGlc)
SA-Asp
Salicyl-derived siderophores
Catecholate
Yersiniabactin (Ybt)
Salmochelin (Iro)
Aerobactin (Iuc)
2-ketoglutarate
Thiamine pyrophosphate (TPP)
Coenzyme A
ATP
S-adenosylmethionine
Phosphoenolpyruvate (PEP)
Erythrose 4-phosphate (E4-P)
Flavin mononucleotide (FMNH₂)
Ubiquinone (Coenzyme Q)
o-Succinylbenzoic acid (OSB)
Protocatechuic acid
Cysteine
Hydroxyhistamine
Vanchoobactin
Advanced Research Methodologies for Isochorismic Acid Studies
Isotopic Labeling Techniques for Pathway Elucidation
Isotopic labeling is a cornerstone for tracing metabolic pathways and understanding the origin of atoms within complex molecules like isochorismic acid. By introducing stable or radioactive isotopes into precursor molecules, researchers can follow their incorporation into intermediates and end products, thereby mapping out biosynthetic routes.
The use of radioisotopes such as Carbon-14 (¹⁴C) and stable isotopes like Deuterium (B1214612) (²H or D) or Carbon-13 (¹³C) is critical for identifying the sequential steps and intermediates in the biosynthesis of this compound. By feeding labeled precursors to organisms or cell cultures, researchers can track the flow of carbon and hydrogen atoms through the metabolic network. Analysis of the labeled products, often employing techniques like mass spectrometry or liquid scintillation counting, reveals which intermediates are formed and how the isotopes are distributed. For instance, ¹³C-labeled phenylalanine has been used to trace its incorporation into related compounds, indicating the metabolic fate of this amino acid in plant defense signaling pathways researchgate.net. Similarly, deuterium labeling can provide insights into the stereochemistry and reaction mechanisms involved in the formation of this compound from its precursor, chorismic acid researchgate.net. The ratio and position of incorporated isotopes provide definitive evidence for proposed biosynthetic pathways and help distinguish between different metabolic routes researchgate.netdokumen.pubstudylib.net.
Oxygen-18 (¹⁸O) labeling is particularly useful for studying the origin of oxygen atoms incorporated into molecules during enzymatic reactions. In the context of this compound, studies have employed ¹⁸O-labeled water (H₂¹⁸O) to trace the oxygen atoms that become part of the hydroxyl groups in the molecule. For example, experiments involving chorismic acid incubated with ¹⁸O-labeled water in the presence of specific enzymes have demonstrated the incorporation of ¹⁸O at the C-2 hydroxyl position of this compound, as confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy researchgate.net. These studies help elucidate the precise mechanisms by which oxygen atoms are introduced into the this compound structure during enzymatic catalysis, often revealing whether the oxygen originates from water or other cellular oxygen sources.
Advanced Spectroscopic and Chromatographic Methods for Quantification and Characterization
Sophisticated analytical techniques are indispensable for the accurate identification, quantification, and structural determination of this compound and its related metabolites within complex biological matrices.
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a dominant technique for metabolite profiling and quantification in this compound research. This method combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry, allowing for the detection and quantification of numerous metabolites simultaneously in complex samples. LC-MS/MS is widely used to identify and measure chemical compounds, serving as a reliable fingerprint for molecular detection researchgate.netsoton.ac.uk. It is crucial for quantifying low-abundance hormones and their precursors, such as this compound, in plant tissues or microbial cultures uni-goettingen.deresearchgate.net. High-resolution mass spectrometry (HRMS) coupled with LC (UHPLC-HRMS) further enhances the ability to identify unknown metabolites by providing accurate mass measurements, aiding in the elucidation of novel pathways and compounds related to this compound metabolism nih.govoup.com.
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR, ¹³C NMR, and various 2D NMR techniques (e.g., HSQC, HMBC), is fundamental for determining the precise three-dimensional structure of this compound and its derivatives. NMR provides detailed information about the connectivity of atoms, the chemical environment of nuclei, and the spatial relationships between atoms, which are essential for unambiguous structural elucidation dokumen.pubcapes.gov.br. Beyond structural determination, NMR is a powerful tool for investigating reaction mechanisms. By monitoring the conversion of substrates to products over time, researchers can observe spectral changes that reveal kinetic parameters and intermediate structures, thereby providing insights into the catalytic mechanisms of enzymes involved in this compound biosynthesis and degradation nih.gov. For instance, ¹H NMR has been used to follow the progress of enzymatic reactions, confirming the formation of expected products and providing mechanistic details researchgate.netcapes.gov.brnih.gov.
In Vitro Enzymatic Assays and Pathway Reconstitution in Cell-Free Systems
In vitro enzymatic assays and the reconstitution of metabolic pathways in cell-free systems offer direct evidence for the biochemical reactions and enzyme functions involved in this compound metabolism. These methods allow for the precise study of enzyme kinetics, substrate specificity, and catalytic mechanisms under controlled conditions, independent of complex cellular environments.
Enzymatic assays typically involve purifying the relevant enzymes, such as isochorismate synthase (ICS) or isochorismate pyruvate (B1213749) lyase (IPL), and incubating them with their substrates. The rate of product formation or substrate consumption is then measured. For example, kinetic studies of isochorismatase have yielded important parameters like Michaelis constant (Km) and turnover number (kcat), providing quantitative insights into enzyme efficiency researchgate.net.
Compound List:
this compound
Chorismic acid
Salicylic (B10762653) acid (SA)
2,3-dihydroxybenzoic acid (2,3-DHBA)
Phenylalanine
N-hydroxy pipecolic acid (NHP)
N-hydroxy-pipecolic acid methyl ester (MeNHP)
NHP-OGlc-hexosyl conjugate (NHP-OGlc-Hex)
NHP-OGlc-malonic acid
Pyruvate
Prephenate
Phenylpyruvate
4-hydroxybenzoic acid (4-HBA)
2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (SEPHCHC)
2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC)
o-succinyl-benzoate (OSB)
1,4-dihydroxynaphthoate (DHNA)
Azelaic acid
4-pyridine-carboxylic acid (INA)
Ricinoleic acid (RA)
α-ketoisovaleric acid
Biotechnological and Synthetic Biology Applications
Metabolic Engineering for Enhanced Production of Isochorismic Acid and its Derivatives
Metabolic engineering strategies aim to optimize microbial hosts and their enzymatic machinery to increase the yield and efficiency of this compound production or its subsequent conversion into desired products.
Microbial fermentation using genetically engineered strains is a cornerstone for the sustainable production of many biochemicals. While Bacillus subtilis has been noted for its production of this compound, achieving titers of up to 1.2 g/L through optimized fermentation conditions (e.g., using glycerol (B35011) as a carbon source and controlled oxygenation and pH) , other model organisms like Escherichia coli and Klebsiella pneumoniae are also key players in metabolic engineering efforts.
Escherichia coli : This bacterium is a well-established platform for producing various fine chemicals and aromatic compounds derived from chorismate researchgate.net. E. coli possesses two genes, entC and menF, which encode isochorismate synthases (ICS), enzymes responsible for the conversion of chorismic acid to this compound researchgate.netnih.gov. Engineering E. coli strains to enhance the flux through the chorismate branch leading to this compound is a critical step for downstream applications. For instance, metabolic engineering efforts in E. coli have successfully increased the production of other chorismate derivatives, such as L-phenylalanine, to titers exceeding 38 g/L researchgate.net.
Klebsiella pneumoniae : This bacterium is recognized for its metabolic versatility and has been utilized in metabolic engineering for the production of various compounds, including lactic acid mdpi.com and 1,3-propanediol (B51772) frontiersin.org. While direct high-yield production of this compound by K. pneumoniae is less detailed in the provided literature, its role in chorismic acid biosynthesis and purification has been studied nih.gov, suggesting its potential as a host for engineered pathways involving this compound.
The primary enzyme in the biosynthesis of this compound is isochorismate synthase (ICS). Overexpression of the genes encoding ICS is a common strategy to boost the cellular levels of this enzyme, thereby increasing the metabolic flux towards this compound.
In E. coli, the genes entC and menF encode ICS enzymes that catalyze the reversible synthesis of this compound from chorismic acid researchgate.netnih.gov. Overexpression of these genes, either individually or in combination, can significantly enhance the cellular pool of isochorismate researchgate.netnih.gov. For example, the menF gene product has been overexpressed as a fusion protein, demonstrating its ability to catalyze the formation of this compound from chorismic acid researchgate.net.
Research has also focused on understanding and engineering the channeling of isochorismate between sequential enzymes within a pathway. In E. coli, isochorismate synthesized by EntC is channeled to EntB (isochorismatase) for enterobactin (B1671361) biosynthesis. Studies have identified key residues in EntB, such as R196, that play a role in this channeling, offering targets for enzyme engineering to modulate pathway flux nih.gov.
Chemoenzymatic Synthesis of this compound and Analogs for Research
Chemoenzymatic synthesis combines the specificity and efficiency of enzymes with the versatility of organic chemistry to create complex molecules or their analogs. This approach is valuable for producing research tools and specialized compounds that may be difficult to synthesize purely chemically or biologically.
While direct chemoenzymatic synthesis of this compound itself is not extensively detailed, the principle is applied to related compounds. For instance, a cascade reaction involving isochorismate synthase (EntC) and chorismatase (FkbO) has been developed for the biocatalytic production and purification of isochorismate from a mixture of isochorismate and chorismate researchgate.net.
This methodology is also employed for synthesizing analogs of bioactive molecules, such as the GE81112 complex, where enzymes are paired with synthetic chemistry to access novel chemical space and identify key pharmacophores nsf.gov. Similarly, chemoenzymatic strategies are used to prepare sialic acid derivatives for glycobiology research d-nb.info.
Enzyme Engineering for Modified Pathway Flux and Novel Biocatalyst Development
Enzyme engineering, including directed evolution and rational design, allows for the modification of enzymes to alter their activity, specificity, stability, or substrate range. This is crucial for optimizing metabolic pathways and developing novel biocatalysts.
Enzymes involved in this compound metabolism, such as E. coli's MenD (SEPHCHC synthase), have been rationally designed for the conversion of isochorismate analogs, demonstrating the potential for creating new biocatalysts with altered substrate specificities researchgate.net.
Understanding and manipulating enzyme-enzyme interactions, like the channeling between EntC and EntB in E. coli, can be achieved through protein engineering. Mutating specific residues in EntB has been shown to affect isochorismate channeling efficiency, providing a route to engineer pathway flux nih.gov.
The development of novel biocatalysts capable of efficiently converting chorismate or isochorismate into desired products is an active area of research, leveraging enzyme engineering to improve yields and create pathways for previously inaccessible compounds.
Harnessing this compound Pathways for Sustainable Chemical Production
The shikimate pathway, with this compound as a key intermediate, is fundamental for the biosynthesis of a vast array of aromatic compounds. Harnessing these natural pathways through metabolic engineering offers a sustainable alternative to petrochemical processes for producing valuable chemicals.
this compound is a direct precursor to salicylic (B10762653) acid (SA), a vital plant hormone involved in defense responses wikipedia.orgbiorxiv.org. Engineering microbial systems to efficiently convert chorismate to this compound and subsequently to SA represents a bio-based route for SA production, which has applications in agriculture and pharmaceuticals escholarship.orgsci-hub.se.
The pathway also leads to the synthesis of menaquinones (vitamin K2) and phylloquinones wikipedia.org, essential compounds with diverse biological roles. Microbial fermentation pathways can be engineered to overproduce these vitamins or their precursors.
E. coli serves as a versatile platform for the sustainable production of numerous fine chemicals and aromatic compounds derived from chorismate, including amino acids and other specialty chemicals researchgate.net. By redirecting metabolic flux through engineered pathways involving this compound, the production of these compounds can be made more environmentally friendly and cost-effective.
Future Perspectives and Research Trajectories
Discovery of Novel Isochorismate-Dependent Biosynthetic Pathways
The exploration for new metabolic routes originating from isochorismic acid is a promising frontier. While the biosynthesis of salicylic (B10762653) acid (SA) via isochorismate synthase (ICS) is well-characterized in certain plants like Arabidopsis thaliana, evidence suggests a broader and more diverse metabolic landscape. doaj.orgpnas.orgnih.govnih.gov The identification of previously unknown isochorismate-derived metabolites in plants signals the existence of yet-to-be-discovered enzymatic machinery and pathways. nih.gov
Recent research has focused on identifying novel enzymes and downstream products. For instance, comparative metabolite analyses in Arabidopsis mutants have successfully identified several previously unreported ICS1- and EDS5-dependent, biotic stress-inducible metabolites. These include meta-substituted salicylic acid derivatives and their benzoic acid analogs, suggesting a more complex and extended biochemical network than previously understood. nih.govnih.gov The discovery of these compounds opens avenues to investigate their physiological roles, which may range from defense signaling to developmental processes.
Future research will likely leverage advanced analytical techniques, such as mass spectrometry-based metabolomics, coupled with genetic and biochemical approaches to systematically screen for novel isochorismate-derived compounds in a wider range of organisms, including plants, bacteria, and fungi. nih.gov This exploration could lead to the discovery of new natural products with potential applications in medicine and agriculture.
Key Research Findings in Novel Isochorismate-Dependent Pathways:
| Organism/System | Key Finding | Implication |
| Arabidopsis thaliana | Identification of meta-substituted SA and benzoic acid derivatives dependent on ICS1. nih.gov | Expands the known metabolic network of isochorismate and suggests alternative routes for benzoate (B1203000) and salicylate (B1505791) derivatives. |
| Arabidopsis thaliana | Discovery of salicyloyl-malate as a novel SA conjugate. nih.gov | Reveals new mechanisms for the modification and regulation of salicylic acid homeostasis. |
| Various Plant Species | The isochorismate pathway for SA biosynthesis is not universally conserved, with many species relying on the phenylalanine ammonia-lyase (PAL) pathway. ox.ac.uk | Highlights the diversity of SA biosynthesis and the need for species-specific investigation of isochorismate metabolism. |
| Lichens | Identification of a new family of biosynthetic genes with unknown functions, potentially producing novel metabolites. doaj.org | Suggests that unexplored organisms may harbor unique isochorismate-dependent pathways for compounds of pharmacological interest. |
Systems Biology and Omics Approaches for Comprehensive Pathway Understanding
A holistic understanding of isochorismate metabolism necessitates the integration of multiple layers of biological information. Systems biology, powered by high-throughput "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful framework to unravel the complex regulatory networks governing isochorismate-dependent pathways. researchgate.net
Integrative omics approaches have already proven valuable. For example, combining genome-wide association studies (GWAS) with metabolite and expression profiling has helped to dissect the genetic architecture of SA biosynthesis in Populus. doaj.org Transcriptomic analyses have shed light on the regulation of ICS gene expression by various transcription factors, revealing complex coordinated control during immune responses. doaj.org Furthermore, metabolomic studies comparing wild-type and mutant plants have been instrumental in identifying novel metabolites downstream of isochorismate. pnas.orgnih.gov
Examples of Omics Applications in Isochorismate Pathway Research:
| Omics Approach | Application | Key Insight |
| Genomics | Genome-wide association study (GWAS) in Populus to identify genes associated with SA biosynthesis. doaj.org | Revealed the genetic regulatory network underlying the metabolic pathway of SA biosynthesis in a tree species. |
| Transcriptomics | Analysis of ICS1 expression in Arabidopsis mutants to identify regulatory transcription factors. doaj.org | Demonstrated that TCP family transcription factors are critical for the coordinated regulation of ICS1 expression. |
| Metabolomics | Comparative analysis of metabolites in ics1, eds5, and pbs3 mutants of Arabidopsis. pnas.orgnih.gov | Led to the identification of novel meta-substituted benzoates and salicyloyl-malate as isochorismate-derived compounds. |
| Proteomics | Analysis of protein changes in maize in response to fungal infection. nih.gov | Identified the induction of proteins in various immune-related pathways, providing a broader context for the role of defense compounds. |
Rational Design and Predictive Modeling for Engineered Biosynthetic Systems
The knowledge gained from pathway discovery and systems-level analysis provides a foundation for the rational design and engineering of novel biosynthetic systems. Metabolic engineering and synthetic biology offer the tools to harness and modify isochorismate-dependent pathways for the production of valuable compounds. nih.govresearchgate.netnih.govacs.orgmdpi.com
Significant progress has been made in engineering microorganisms like Escherichia coli to produce salicylic acid and its derivatives. nih.govresearchgate.net This has been achieved by introducing key genes from other organisms, such as isochorismate pyruvate (B1213749) lyase (pchB) from Pseudomonas aeruginosa, and by optimizing the expression of genes in the host's metabolic network to channel precursors towards the desired product. researchgate.net These efforts have led to high-titer production of compounds like salicylate 2-O-β-d-glucoside (SAG), demonstrating the potential of microbial cell factories. nih.gov
Predictive modeling and computational tools are becoming increasingly important in this field. researchgate.netpsu.edupsu.edu Retrosynthetic biology approaches can be used to design novel biosynthetic pathways in silico. nih.gov These computational methods can assess various parameters, such as pathway stoichiometry, thermodynamics, and host compatibility, to identify the most promising routes for producing a target molecule before experimental implementation. psu.edupsu.edu Future research will focus on developing more accurate predictive models that can account for the complexities of cellular metabolism, including compartmentalization and regulatory feedback loops, to accelerate the design-build-test-learn cycle in synthetic biology. researchgate.net
Strategies for Engineering Isochorismate-Dependent Pathways:
| Engineering Strategy | Target Compound | Host Organism | Key Elements |
| Heterologous gene expression | Salicylic acid | E. coli | Introduction of isochorismate pyruvate lyase (pchB) from P. aeruginosa. researchgate.net |
| Pathway optimization | Salicylate 2-O-β-d-glucoside (SAG) | E. coli | Regulation of downstream aromatic amino acid metabolic pathways and introduction of a salicylic acid glycosyltransferase. nih.gov |
| Self-induced system | Salicylic acid | E. coli | Construction of a self-induced Sal system combined with artificial trans-encoded sRNAs to increase precursor supply. mdpi.com |
| Rational enzyme design | Novel isochorismate-derived metabolites | E. coli | Rational design of MenD variants for the conversion of isochorismate analogues. nih.gov |
Evolutionary Insights into Isochorismate Metabolism and Diversification
Understanding the evolutionary history of isochorismate-dependent pathways provides crucial insights into their functional diversification and ecological significance. Phylogenetic analyses of key enzymes, such as isochorismate synthase (ICS), reveal how these pathways have emerged and adapted in different lineages. doaj.orgpnas.orgnih.govtandfonline.comnih.govbiorxiv.orgnih.govnih.govnih.gov
A compelling case study is the evolution of the isochorismate-based SA biosynthesis pathway. Comprehensive phylogenetic, structural, and functional analyses have demonstrated that this pathway likely emerged within the Brassicales order. pnas.orgbiorxiv.orgnih.gov This evolutionary event was driven by key adaptations, including the enhancement of ICS activity, the neofunctionalization of the transporter EDS5 after gene duplication, and the evolution of the enzyme PBS3 with specialized activity. pnas.orgbiorxiv.orgnih.gov In contrast, many other plant species rely on the ancestral phenylalanine ammonia-lyase (PAL) pathway for SA synthesis, indicating a significant divergence in plant defense strategies. ox.ac.uk
Gene duplication has played a pivotal role in the evolution of ICS enzymes. In Arabidopsis, the duplication of an ancestral ICS gene led to ICS1 and ICS2, with ICS1 evolving to be the primary player in pathogen-induced SA accumulation. nih.gov This functional divergence after duplication is a recurring theme in the evolution of metabolic pathways. Future research will likely involve broader comparative genomic and phylogenetic studies across a wider range of species to reconstruct the evolutionary trajectories of various isochorismate-dependent pathways. This will not only deepen our fundamental understanding of metabolic evolution but may also guide the discovery of novel enzymatic functions and pathways in unexplored taxa.
Key Evolutionary Events in Isochorismate Metabolism:
| Evolutionary Event | Gene/Pathway Involved | Consequence |
| Emergence in Brassicales | Isochorismate-based salicylic acid pathway (ICS, EDS5, PBS3) | Establishment of a novel, non-clustered metabolic pathway for plant defense. pnas.orgbiorxiv.orgnih.gov |
| Gene Duplication | ICS gene in Arabidopsis | Led to the evolution of ICS1 and ICS2 with divergent roles in SA and phylloquinone biosynthesis. nih.gov |
| Neofunctionalization | EDS5 gene in Brassicales | A duplicated gene acquired a new function as an isochorismate transporter. pnas.orgbiorxiv.orgnih.gov |
| Stepwise Evolution | Core SA signaling pathway | Key components of the signaling pathway originated at different stages in the evolution of green plants. nih.gov |
Q & A
Q. What are the primary biosynthetic pathways involving isochorismic acid (IC) in plants and bacteria?
this compound is a key intermediate in the shikimate pathway, primarily synthesized from chorismic acid via isochorismate synthase (ICS) . In plants, IC serves as a precursor for salicylic acid (SA), a phytohormone critical for defense signaling, through the action of PBS3 (a glutamine amidotransferase) and spontaneous hydrolysis . In bacteria (e.g., Escherichia coli and Bacillus subtilis), IC is channeled into siderophore (e.g., enterobactin) and menaquinone (vitamin K2) biosynthesis via enzymes like EntC and MenF .
Q. Which enzymatic assays are recommended to quantify this compound in metabolic studies?
this compound can be quantified using coupled enzymatic assays. For example, the MenD enzyme (2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate synthase) catalyzes the conversion of IC to 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC). Pyruvate release during this reaction can be measured via NADH oxidation using lactate dehydrogenase (LDH), enabling spectrophotometric quantification . High-performance liquid chromatography (HPLC) with UV detection (λ = 260–280 nm) is also widely used for separation and quantification .
Q. How do researchers distinguish between the IC and PAL pathways in salicylic acid biosynthesis?
The IC pathway (chloroplast-localized) and phenylalanine ammonia-lyase (PAL) pathway (cytosolic) are differentiated using isotopic labeling and mutant analysis. For instance, Arabidopsis mutants lacking ICS exhibit reduced SA levels under pathogen stress, confirming IC’s role in SA synthesis. In contrast, PAL pathway contributions are validated via radiolabeled phenylalanine tracing and inhibitors like AOPP (α-aminooxy-β-phenylpropionic acid) .
Advanced Research Questions
Q. What experimental strategies resolve contradictory data on this compound flux in competing metabolic pathways?
Competing fluxes (e.g., SA vs. menaquinone biosynthesis) are analyzed via:
- 13C metabolic flux analysis (MFA) to track IC partitioning in labeled bacterial cultures .
- Knockout/overexpression strains (e.g., menF or entC mutants) to quantify pathway dominance under iron-limited vs. stress conditions .
- Enzyme kinetics (e.g., Km and kcat for MenD vs. EntC) to predict substrate preference .
Q. How can CRISPR-Cas9 editing optimize this compound utilization in metabolic engineering?
In Bacillus amyloliquefaciens, MenD and MenH enzymes are overexpressed via CRISPR-Cas9 to enhance IC conversion into menaquinone-7 (MK-7). Simultaneous knockdown of competing pathways (e.g., siderophore biosynthesis) using sgRNAs increases MK-7 titers by 2.3-fold in fed-batch bioreactors .
Q. What in vitro systems are used to study spontaneous vs. enzyme-catalyzed conversion of IC derivatives?
The instability of IC derivatives like isochorismate-9-glutamate is analyzed using:
- pH-controlled buffer systems (pH 5.0–7.5) to mimic plant apoplastic conditions and measure non-enzymatic SA release .
- Stopped-flow kinetics with purified PBS3 to quantify glutamine-dependent catalysis .
Methodological Challenges
Q. How do researchers address the low stability of this compound during extraction?
IC degrades rapidly at neutral pH. Best practices include:
Q. What computational tools predict regulatory nodes in IC-related metabolic networks?
Genome-scale models (e.g., E. coli iJO1366) and tools like COBRApy identify flux bottlenecks in IC utilization. For example, menE (encoding OSB-CoA synthase) is a predicted rate-limiting step in MK-7 biosynthesis, validated via proteomic profiling .
Data Interpretation and Validation
Q. How to validate the role of IC in plant immunity when SA-independent pathways are active?
Use triple mutants (e.g., ics1/pal1/pal2 in Arabidopsis) to disable both IC and PAL pathways. SA-deficient phenotypes (e.g., compromised hypersensitive response) confirm IC’s essential role, while residual SA suggests alternative routes (e.g., microbial symbiont contributions) .
Q. What statistical models reconcile discrepancies in IC quantification across laboratories?
Inter-lab variability is minimized by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
